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Abstract

Cratoxylum formosum (Jack) Dyer, a plant belonging to the Guttiferae family, is a cornerstone
of traditional medicine in Southeast Asia, where it is utilized for a wide spectrum of ailments.[1]
[2][3] This technical guide provides an in-depth review of the ethnopharmacological
applications, phytochemical composition, and pharmacological activities of Cratoxylum
formosum. It is intended for researchers, scientists, and professionals in drug development,
presenting a consolidated resource of quantitative data, detailed experimental methodologies,
and elucidated signaling pathways. The information is structured to facilitate comparative
analysis and to provide a foundational understanding for future research and development of
novel therapeutic agents derived from this plant.

Traditional and Ethnopharmacological Uses

Cratoxylum formosum has a long history of use in traditional medicine across various cultures

in Southeast Asia. Its applications are diverse, ranging from the treatment of common ailments
to more severe conditions. The leaves, bark, and roots are the primary parts of the plant used

for their medicinal properties.[2][3]

Traditionally, it has been employed to alleviate symptoms associated with summer heat,
resolve dampness, and eliminate stagnation.[4] It is commonly used in folk medicine for
treating colds, heat stroke, jaundice, and acute gastroenteritis.[4] In Thai folk medicine, the
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plant is used to manage diarrhea, internal bleeding, food poisoning, and liver cirrhosis.[2] It is
also recognized for its wound healing, flatulence-relieving, diuretic, stomachic, and tonic
properties.[2][5] The young leaves are consumed fresh as a vegetable or used as an ingredient
in soups and teas.[1] The gum extracted from the burnt bark has been traditionally used as a
varnish to prevent tooth decay and other oral diseases.[6]

Phytochemical Composition

Phytochemical investigations of Cratoxylum formosum have revealed a rich and diverse array
of secondary metabolites. The primary classes of compounds identified include xanthones,
flavonoids, anthraquinones, triterpenoids, and phenolic compounds.[3][4][7][8][9] These
compounds are believed to be responsible for the plant's wide range of pharmacological
activities.

Notably, several bioactive xanthones, such as pruniflorones, have been isolated from the
stems.[10][11] The roots and bark are also significant sources of prenylated xanthones and
anthraquinones.[12] The leaves are particularly rich in phenolic compounds, including
chlorogenic acid, dicaffeoylquinic acid, and ferulic acid derivatives, which contribute to their
potent antioxidant activity.[1][7] Other identified compounds include a-amyrin, lupeol,
caryophyllene, catechol, 3-selinene, phytol, y-tocopherol, stigmasterol, and y-sitosterol.[13]

Pharmacological Activities: Quantitative Data

The various extracts and isolated compounds from Cratoxylum formosum have been
extensively studied for their pharmacological effects. The following tables summarize the key
quantitative findings from these studies.

Table 1: Cytotoxic Activity of Cratoxylum formosum
Extracts
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Table 2: Antimicrobial Activity of Cratoxylum formosum
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Table 3: Antioxidant and a-Glucosidase Inhibitory

Activi

. Extract/Compo
Activity Method Result Reference
und
Antioxidant Aqueous Extract DPPH, FRAP High Activity [19][20]
o Xanthones (3, 6, DPPH Radical
Antioxidant ] >50% at 50 uM [21]
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Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.
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Cytotoxicity and Cell Viability Assays

o Sulforhodamine B (SRB) Assay: Used to assess the cytotoxic effects of Cratoxylum
formosum extracts on cancer cell lines like HeLa.[14][15]

o Cells are seeded in 96-well plates and allowed to attach overnight.

o The cells are then treated with various concentrations of the plant extract for a specified
duration (e.g., 48 hours).

o After treatment, the cells are fixed with trichloroacetic acid.
o The fixed cells are stained with 0.4% SRB solution.

o Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-base
solution.

o The absorbance is measured at a specific wavelength (e.g., 515 nm) to determine cell
viability.

o MTT Assay: Employed to determine the cytotoxicity of extracts on oral cancer cell lines and
normal Vero cells.[7]

[¢]

Cells are plated in 96-well plates and incubated.
o They are then exposed to different concentrations of the extracts.

o After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) solution is added to each well.

o Living cells with active mitochondrial reductase enzymes convert the yellow MTT to purple
formazan crystals.

o The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

o The absorbance is read using a microplate reader at a wavelength around 570 nm.

Antimicrobial Assays
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o Agar Diffusion Method: Utilized to determine the antimicrobial activity against
periodontopathic bacteria and Candida albicans.[5][6]

o A standardized inoculum of the target microorganism is uniformly spread on the surface of
an agar plate.

o Sterile paper discs impregnated with the plant extract at a known concentration are placed
on the agar surface.

o The plates are incubated under appropriate conditions for microbial growth.

o The antimicrobial activity is determined by measuring the diameter of the zone of inhibition
around the disc.

¢ Broth Dilution Method: Used to determine the Minimum Inhibitory Concentration (MIC)
against Candida albicans and Streptococcus mutans.[6][18]

o A serial two-fold dilution of the plant extract is prepared in a liquid growth medium in test
tubes or microtiter plates.

o Each dilution is inoculated with a standardized suspension of the test microorganism.
o The tubes/plates are incubated under suitable conditions.

o The MIC is determined as the lowest concentration of the extract that visibly inhibits the
growth of the microorganism.

Antioxidant Assays

e 1,1-diphenyl-2-picrylhydrazyl (DPPH) Assay: A common method to evaluate the free radical
scavenging activity of the plant extracts.[19][20]

o A solution of DPPH radical in a suitable solvent (e.g., methanol) is prepared.
o The plant extract at various concentrations is added to the DPPH solution.

o The mixture is incubated in the dark for a specific period.
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o The scavenging of the DPPH radical by the antioxidant compounds in the extract leads to
a color change from purple to yellow.

o The absorbance of the solution is measured spectrophotometrically at approximately 517
nm. The percentage of scavenging activity is then calculated.

o Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of the
extract to reduce ferric iron (Fe3*) to ferrous iron (Fe2*).[19][20]

o The FRAP reagent is prepared by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine)
solution, and ferric chloride solution.

o The plant extract is added to the FRAP reagent.

o The reduction of the ferric-TPTZ complex to the ferrous form results in the formation of an
intense blue color.

o The absorbance of the colored product is measured at 593 nm after a specific incubation
time. The antioxidant capacity is determined against a standard curve of a known
antioxidant.

Signaling Pathways and Molecular Mechanisms

Research into the anticancer properties of Cratoxylum formosum has begun to elucidate the
underlying molecular mechanisms. The extracts have been shown to modulate key signaling
pathways involved in cancer cell proliferation, apoptosis, and metastasis.

Induction of Apoptosis in Cancer Cells

Cratoxylum formosum extracts have demonstrated the ability to induce apoptosis (programmed
cell death) in various cancer cell lines, including HeLa and HepG2 cells.[8][14][15] This is a
critical mechanism for its anticancer effects. The process involves several key events:

o Cell Cycle Arrest: The extracts can halt the cancer cell cycle, particularly at the GO/G1
phase, preventing cell proliferation.[14][15]

* Reactive Oxygen Species (ROS) Formation: An increase in intracellular ROS can trigger
oxidative stress, leading to cellular damage and apoptosis.[8][14][15]
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e Mitochondrial Dysfunction: The extracts can disrupt the mitochondrial membrane potential, a
key event in the intrinsic apoptotic pathway.[8][14][15]

o Caspase Activation: The induction of apoptosis is often mediated by the activation of
caspases, a family of proteases that execute cell death.[8]
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Figure 1: Simplified pathway of apoptosis induction by Cratoxylum formosum extract.

Inhibition of Cancer Cell Migration and Invasion

Metastasis is a major cause of cancer-related mortality. Cratoxylum formosum extracts have
been shown to inhibit the migration and invasion of cancer cells, such as cholangiocarcinoma
cells.[17] This is achieved through the modulation of critical signaling pathways:
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» NF-kB Pathway: Nuclear factor-kappa B (NF-kB) is a transcription factor that plays a key role
in inflammation, immunity, and cancer progression. Cratoxylum formosum extracts can
suppress the nuclear translocation and transcriptional activity of NF-kB.[17]

o STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another
transcription factor involved in cell growth, survival, and metastasis. The extracts have been
found to suppress the nuclear translocation and transcriptional activity of STAT3.[17]

By inhibiting these pathways, the extracts downregulate the expression of genes involved in

cancer progression and metastasis.
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Figure 2: Inhibition of metastasis-related signaling pathways by Cratoxylum formosum.

Conclusion and Future Directions

Cratoxylum formosum is a plant with significant therapeutic potential, supported by a long
history of traditional use and a growing body of scientific evidence. Its rich phytochemical
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profile, particularly the presence of xanthones and phenolic compounds, underpins its diverse
pharmacological activities, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory
effects. This guide has consolidated the available quantitative data and experimental
methodologies to provide a comprehensive resource for researchers.

Future research should focus on the isolation and characterization of novel bioactive
compounds from Cratoxylum formosum. In-depth mechanistic studies are required to fully
elucidate the signaling pathways modulated by these compounds. Further preclinical and
clinical studies are warranted to evaluate the safety and efficacy of its extracts and isolated
constituents for the development of new drugs, particularly in the areas of oncology and
infectious diseases. The sustainable cultivation and harvesting of this valuable medicinal plant
should also be a priority to ensure its long-term availability for both traditional use and modern
drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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